molecular formula C22H29ClN6O B5530433 4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5530433
M. Wt: 429.0 g/mol
InChI Key: RHMRUWQRKPNDQG-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often exhibit pharmacological properties. While the specific compound "4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine" isn't directly mentioned in the literature, related compounds have been studied for their pharmacological effects, such as analgesic and sedative activities (Sabiniarz et al., 2007).

Synthesis Analysis

Synthesis of related compounds often involves the reaction of specific pyrimidines with amines. For example, Mattioda et al. (1975) described the synthesis of a series of new 4-piperazinopyrimidines, indicating a method that might be relevant for the synthesis of the compound (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction. Şahin et al. (2012) synthesized and characterized a related compound, providing insights into the molecular structure that could be relevant (Şahin et al., 2012).

Chemical Reactions and Properties

Compounds in this chemical class have been shown to exhibit various chemical properties. For example, Fellah et al. (1996) demonstrated the growth inhibition of Cryptococcus neoformans by similar pyrimidine derivatives (Fellah et al., 1996).

Physical Properties Analysis

The physical properties of related compounds have been explored. For instance, Plas et al. (2010) conducted a study on the conversion of certain pyrimidines into triazines, shedding light on the physical properties and reactivity of these compounds (Plas et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O/c1-17-24-20(27-9-7-26(2)8-10-27)16-21(25-17)28-11-13-29(14-12-28)22(30)15-18-3-5-19(23)6-4-18/h3-6,16H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMRUWQRKPNDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

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